molecular formula C12H14N2O3 B404806 N-cyclopentyl-2-nitrobenzamide

N-cyclopentyl-2-nitrobenzamide

Cat. No.: B404806
M. Wt: 234.25g/mol
InChI Key: ZXDSCJWKPHJDKF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 2-position of the benzene ring and a cyclopentyl substituent on the amide nitrogen. The molecular formula is C₁₂H₁₄N₂O₃, with a calculated molecular weight of 234.25 g/mol. The cyclopentyl group introduces steric bulk, which may affect solubility, conformational flexibility, and binding specificity in pharmacological contexts.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25g/mol

IUPAC Name

N-cyclopentyl-2-nitrobenzamide

InChI

InChI=1S/C12H14N2O3/c15-12(13-9-5-1-2-6-9)10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15)

InChI Key

ZXDSCJWKPHJDKF-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-cyclopentyl-2-nitrobenzamide and related benzamide derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Benzamide) Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-NO₂, N-Cyclopentyl 234.25 High steric bulk; potential bioactivity (inferred) Inferred
N-(2-nitrophenyl)-4-bromo-benzamide 4-Br, N-(2-NO₂-C₆H₄) 321.12 Structural studies; bromine enhances lipophilicity
2-Hydroxy-5-nitro-N-phenylbenzamide (I) 2-OH, 5-NO₂, N-Ph 258.21 Hydrogen bonding via -OH; precursor to benzoxazepines
n-(2-Chloropyridin-3-yl)-2-nitrobenzamide 2-NO₂, N-(2-Cl-Pyridinyl) 277.66 Pyridinyl group enables π-π interactions; EINECS-listed
5-amino-2-chloro-N-cyclopentylbenzamide 5-NH₂, 2-Cl, N-Cyclopentyl 238.71 Electron-donating -NH₂; likely higher solubility

Key Findings:

Substituent Effects on Reactivity and Solubility: The nitro group in this compound contrasts with the amino group in 5-amino-2-chloro-N-cyclopentylbenzamide (). The hydroxyl group in 2-Hydroxy-5-nitro-N-phenylbenzamide () enhances solubility via hydrogen bonding, whereas the cyclopentyl group in the main compound may reduce aqueous solubility due to hydrophobicity .

Steric and Electronic Influences :

  • The cyclopentyl group imposes greater steric hindrance than the phenyl or pyridinyl substituents in analogues (e.g., ). This could limit interactions with enzymes or receptors requiring planar binding sites .
  • The bromine atom in N-(2-nitrophenyl)-4-bromo-benzamide () increases molecular weight and lipophilicity, which might improve membrane permeability but reduce metabolic stability .

Biological and Synthetic Applications :

  • Pyridinyl derivatives like n-(2-Chloropyridin-3-yl)-2-nitrobenzamide () are often explored in drug design due to their ability to engage in hydrogen bonding and aromatic stacking .
  • 2-Hydroxy-5-nitro-N-phenylbenzamide () serves as a precursor to benzoxazepines, highlighting the role of nitrobenzamides in heterocyclic synthesis .

Notes

  • Data Limitations : Solubility and bioactivity data for this compound are inferred from structural analogs. Experimental validation is required for precise comparisons.
  • Structural Variability : Substituent positions (e.g., nitro at 2- vs. 5-position) significantly alter electronic profiles and intermolecular interactions, as seen in crystallographic studies .
  • Pharmacological Potential: While nitro groups are associated with antimicrobial or antiparasitic activity, the cyclopentyl moiety’s impact on toxicity and pharmacokinetics remains unexplored .

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